(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide
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Overview
Description
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an indoline core, and an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indoline Core: This step involves the cyclization of ortho-acetylenic anilines using a gold-catalyzed 5-endo-dig cyclization reaction.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the indoline core with a benzo[d][1,3]dioxole derivative under suitable conditions.
Acrylamide Linkage Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acrylamide linkage, converting it to the corresponding amine.
Substitution: The indoline core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The indoline core can bind to DNA or proteins, affecting their function. The acrylamide linkage allows for covalent bonding with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tezacaftor: A drug used for the treatment of cystic fibrosis, featuring a similar indole core.
Benzofuran Derivatives: Compounds with a benzofuran ring, known for their biological activities.
Uniqueness
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an indoline core, and an acrylamide linkage. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-21-20(24)16-11-14-4-2-3-5-15(14)22(16)19(23)9-7-13-6-8-17-18(10-13)26-12-25-17/h2-10,16H,11-12H2,1H3,(H,21,24)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNPQRGHIQWEU-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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